![molecular formula C21H28N2O2S B5596946 1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)
1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C21H28N2O2S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.18714931 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histamine H3 Receptor Ligands
- Fluorescence-Tagged Ligands : Derivatives of piperidine, including compounds similar to the one , have been developed as fluorescent histamine H3 receptor ligands. These compounds displayed high affinities to the histamine hH3 receptor and may serve as tools for understanding the binding site on this receptor (Amon et al., 2007).
Synthesis and Structural Studies
- Synthesis of Related Compounds : Research on the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems, involving reactions with compounds similar to the subject compound, has been conducted to explore their potential applications (El-kashef et al., 2007).
- Crystal Structures : Studies on the crystal structures of compounds closely related to the subject compound have been conducted, focusing on the conformation and structural details of piperidine derivatives (Raghuvarman et al., 2014).
Antimicrobial Activity
- Novel Carbonitrile Derivatives : The synthesis and evaluation of novel thiazolo-triazolo-pyridine derivatives, structurally similar to the subject compound, revealed significant antimicrobial activity against various microorganisms (Suresh et al., 2016).
Pharmacokinetics and Metabolism
- Orexin Receptor Antagonist : A study on the disposition and metabolism of a novel orexin receptor antagonist structurally related to the subject compound has been conducted, providing insights into its pharmacokinetics and metabolic pathways (Renzulli et al., 2011).
Synthesis of Heterocyclic Systems
- Thiazolo-Pyridines Synthesis : Research on the synthesis of thiazolo-pyridines containing morpholinyl moieties, related to the compound , has been carried out to explore their potential applications (Lamphon et al., 2004).
Antihypertensive Activity
- Stereoisomers Study : A study was conducted on the antihypertensive activity of stereo-isomers of benzimidazole derivatives, structurally similar to the subject compound, highlighting the relationship between their pharmacological activity and stereochemical structure (Kasuya et al., 1983).
Neuroprotectant Potential
- NMDA Antagonist : Research identifying a potent and selective N-methyl-D-aspartate (NMDA) antagonist, structurally related to the subject compound, has been conducted. This compound showed promise as a neuroprotective agent (Chenard et al., 1995).
Antimicrobial Activities of Fused Derivatives
- Thiazoles and Fused Derivatives : A study on the synthesis of thiazoles and their fused derivatives, including compounds structurally related to the subject compound, was conducted, revealing antimicrobial activities against various bacterial and fungal isolates (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
[3-[(3-methylphenoxy)methyl]piperidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-14(2)20-22-16(4)19(26-20)21(24)23-10-6-8-17(12-23)13-25-18-9-5-7-15(3)11-18/h5,7,9,11,14,17H,6,8,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMPIHBNXYVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=C(N=C(S3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
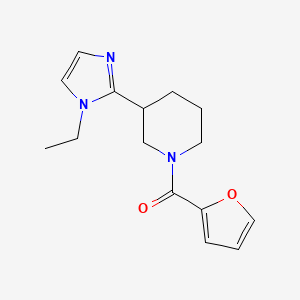
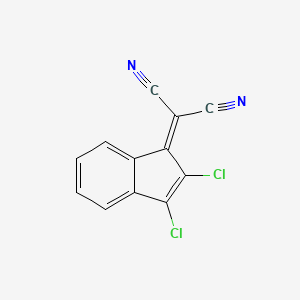
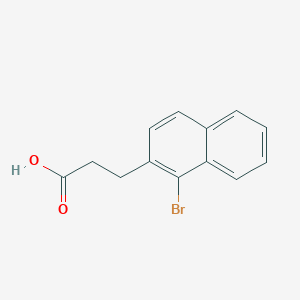
![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)

![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)
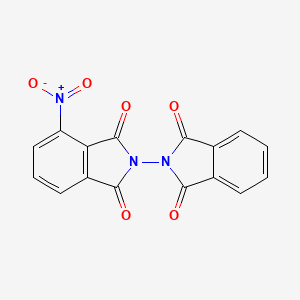
![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)
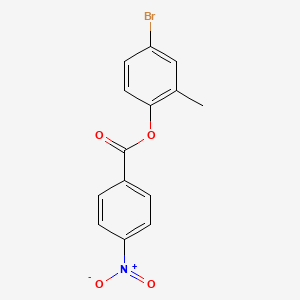
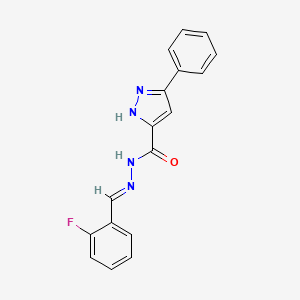

![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)
